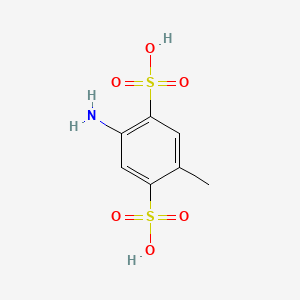

2-Amino-5-methylbenzene-1,4-disulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methylbenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRVBCBZQPTVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067227 | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26585-57-9 | |

| Record name | 2-Amino-5-methyl-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaniline-2,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Amino-5-methylbenzene-1,4-disulfonic acid, also known as p-Toluidine-2,5-disulfonic acid, is a sulfonated aromatic amine. Its chemical structure consists of a toluene backbone substituted with an amino group and two sulfonic acid groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Toluidine-2,5-disulfonic acid, 4-Methylaniline-2,5-disulfonic acid | [2][3] |

| CAS Number | 26585-57-9 | [1][4][5] |

| Molecular Formula | C₇H₉NO₆S₂ | [1][4][5] |

| Molecular Weight | 267.28 g/mol | [1][6] |

| Density | 1.74 g/cm³ | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: There is a significant lack of experimentally determined data for the melting point, boiling point, and solubility of this specific compound in publicly accessible literature.

Spectroscopic Data

Experimental Protocols

Detailed and validated experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the sulfonation and purification of aromatic amines can be adapted.

General Synthetic Approach: Sulfonation of p-Toluidine

The synthesis of this compound would likely involve the disulfonation of p-toluidine. A general approach would be the reaction of p-toluidine with an excess of a strong sulfonating agent, such as oleum (fuming sulfuric acid), at elevated temperatures. The reaction conditions, including temperature, reaction time, and the ratio of reactants, would need to be carefully optimized to favor the formation of the desired 2,5-disubstituted product over other isomers.

General Purification Method: Recrystallization

Purification of arylsulfonic acids is often challenging due to their high polarity and solubility in aqueous solutions. A common method for the purification of related compounds is recrystallization from an aqueous solution or a mixed solvent system. The crude product can be dissolved in a hot solvent (e.g., water or an alcohol-water mixture) and allowed to cool slowly to induce crystallization. The purity of the resulting crystals would then be assessed by analytical techniques such as HPLC.

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

The analysis of sulfonated aromatic amines is typically performed using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good separation of these acidic and basic compounds. Detection is usually carried out using a UV detector.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Studies on other sulfonated aromatic amines have indicated potential for environmental persistence and, in some cases, toxicity.[8][9] However, no specific toxicological or pharmacological data for the title compound has been found. The introduction of sulfonic acid groups generally increases the water solubility of a compound, which can significantly alter its pharmacokinetic and pharmacodynamic properties. A structurally related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), has been shown to induce differentiation and apoptosis in leukemia cells, suggesting that benzenedisulfonic acid derivatives can possess biological activity.[10]

Visualizations

Generalized Experimental Workflow

Since no specific experimental protocols are available for this compound, the following diagram illustrates a generalized workflow for the synthesis and purification of an arylsulfonic acid.

Caption: Generalized workflow for the synthesis, purification, and analysis of an arylsulfonic acid.

Safety and Handling

Specific safety and handling information for this compound is limited. However, based on the data for the structurally similar 2-Amino-5-methylbenzenesulfonic acid, it should be handled with care. The monosulfonated analog is classified as causing severe skin burns and eye damage.[11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a chemical for which there is a notable lack of comprehensive data in the public domain. While its basic chemical identity is established, critical information regarding its physical properties, detailed and optimized experimental protocols, and particularly its biological activity and potential roles in signaling pathways, remains to be elucidated. This guide serves as a compilation of the currently available information and underscores the need for further research to fully characterize this compound and explore its potential applications in research and development. Future work should focus on the experimental determination of its physicochemical properties, the development of robust synthetic and purification methods, and a thorough investigation of its pharmacological and toxicological profile.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. P-toluidine-2,5-disulfonic acid CAS#: [m.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. molbase.com [molbase.com]

- 6. ccount-chem.com [ccount-chem.com]

- 7. 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fate and biodegradability of sulfonated aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

Abstract

Introduction

Aromatic sulfonic acids are a critical class of organic compounds utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Their utility stems from the water-solubilizing nature of the sulfonic acid group and its ability to serve as a directing group or be replaced by other functional groups. 2-Amino-5-methylbenzene-1,4-disulfonic acid is a derivative of p-toluidine, featuring two sulfonic acid groups on the benzene ring, which significantly enhances its polarity and potential as a versatile chemical intermediate.

The synthesis is based on the principles of electrophilic aromatic substitution, specifically the sulfonation of an activated aromatic ring.[5] The starting material, p-toluidine (4-amino-1-methylbenzene), contains two activating groups: an amino group (-NH₂) and a methyl group (-CH₃). Both are ortho-, para-directing. The synthesis involves the reaction of p-toluidine with a strong sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[5]

This guide proposes a two-stage reaction pathway: an initial monosulfonation followed by a second, more forceful sulfonation to yield the desired disulfonic acid.

Proposed Synthesis Pathway

The direct disulfonation of p-toluidine is achieved by reacting it with an excess of a powerful sulfonating agent under elevated temperatures. The amino group is first protonated in the strongly acidic medium to form the anilinium ion, which is a meta-directing and deactivating group. However, the reaction can still proceed, and the positions of sulfonation are influenced by the interplay of the methyl group and the protonated amino group, as well as steric factors. The most plausible pathway involves the direct sulfonation of p-toluidine using an excess of oleum.

Caption: Proposed direct synthesis of the target compound from p-toluidine.

Experimental Protocols

The following protocol is a proposed methodology based on established procedures for the monosulfonation of p-toluidine.[6] Modifications to reagent quantities and reaction temperature are suggested to facilitate the introduction of a second sulfonic acid group.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| p-Toluidine | C₇H₉N | 107.15 | ≥99% |

| Sulfuric Acid | H₂SO₄ | 98.08 | 100% (monohydrate) |

| Oleum | H₂SO₄ · xSO₃ | Variable | 20-65% free SO₃ |

| Deionized Water | H₂O | 18.02 | High Purity |

| Ice | H₂O | 18.02 | N/A |

Proposed Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4 to 8 molar equivalents of 100% sulfuric acid for every mole of p-toluidine to be used.

-

Dissolution of Starting Material: Cool the sulfuric acid in an ice bath. Slowly add one molar equivalent of p-toluidine to the stirred, cold sulfuric acid. The temperature should be maintained between 20°C and 40°C during the addition to manage the exothermic reaction.

-

First Sulfonation (Inferred): Once the p-toluidine is fully dissolved, begin the dropwise addition of 2 to 3 molar equivalents of oleum (containing 65% free SO₃). Maintain the reaction temperature between 30°C and 50°C.

-

Second Sulfonation (Inferred): After the initial oleum addition is complete, increase the reaction temperature to between 80°C and 100°C. Add an additional 2 to 3 molar equivalents of oleum dropwise. The reaction mixture is then stirred at this elevated temperature for several hours to ensure the completion of the disulfonation. Progress can be monitored by techniques such as HPLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. In a separate, larger beaker, prepare a mixture of deionized water and ice. Very slowly and carefully, pour the reaction mixture onto the ice/water with vigorous stirring. This quenching step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Precipitation and Filtration: The desired this compound will precipitate out of the acidic aqueous solution upon cooling. Cool the suspension to below 20°C to maximize crystal formation.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold, dilute sulfuric acid, followed by a small amount of cold deionized water to remove residual acid. The product can be further purified by recrystallization from hot water if necessary.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Data Presentation

The following table summarizes the proposed quantitative parameters for the synthesis. Since a specific experimental procedure is not published, these values are based on stoichiometric requirements and inferred conditions for disulfonation.

| Parameter | Value | Unit | Notes |

| Molar Ratio (p-Toluidine:H₂SO₄) | 1 : 4-8 | mol/mol | For initial dissolution. |

| Molar Ratio (p-Toluidine:Free SO₃) | 1 : 4-6 | mol/mol | Total from oleum, for disulfonation. |

| Initial Sulfonation Temperature | 30 - 50 | °C | Inferred for monosulfonation. |

| Second Sulfonation Temperature | 80 - 100 | °C | Inferred for disulfonation. |

| Reaction Time | 4 - 8 | hours | Estimated, requires monitoring. |

| Theoretical Yield | ~267.28 | g/mol | Based on 100% conversion. |

Visualization of Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: A step-by-step workflow for the synthesis and purification.

Safety Considerations

-

Corrosive Reagents: Concentrated sulfuric acid and oleum are extremely corrosive and will cause severe burns upon contact with skin or eyes.[6] This process must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn at all times.

-

Exothermic Reactions: The dissolution of p-toluidine in sulfuric acid and the quenching of the reaction mixture in water are highly exothermic. Additions should be performed slowly and with adequate cooling to maintain control of the reaction temperature.

-

Inhalation Hazard: Fuming sulfuric acid (oleum) releases sulfur trioxide gas, which is toxic and corrosive to the respiratory tract. Ensure adequate ventilation.

Conclusion

This guide provides a comprehensive overview of the proposed synthesis pathway for this compound. By adapting established protocols for the monosulfonation of p-toluidine, a logical and chemically sound procedure for achieving disulfonation is presented. The provided diagrams and tables serve as a valuable resource for researchers aiming to synthesize this compound. It is recommended that any practical application of this proposed method begins with small-scale trials to optimize reaction conditions and ensure safety.

References

- 1. ccount-chem.com [ccount-chem.com]

- 2. 4-Aminotoluene-2,5-disulfonicacid | CAS: 121315-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. P-toluidine-2,5-disulfonic acid CAS#: [m.chemicalbook.com]

- 4. 2-AMINO-5-METHYL-1,4-BENZENEDISULFONIC ACID | 26585-57-9 [amp.chemicalbook.com]

- 5. orgosolver.com [orgosolver.com]

- 6. US4717514A - Process for preparing p-toluidine-2-sulphonic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS No. 26585-57-9). Due to the limited availability of specific experimental spectra for this compound in public databases, this document outlines the expected spectroscopic characteristics based on its chemical structure and by analogy to similar aromatic sulfonic acids. Furthermore, it details generalized experimental protocols for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and drug development settings. A procedural workflow for spectroscopic analysis is also presented.

Introduction

This compound is an aromatic organic compound containing an aniline moiety and two sulfonic acid groups. Its chemical structure suggests its potential utility as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and stability of this molecule. This guide addresses the absence of readily available spectral data by predicting key spectroscopic features and providing standardized methodologies for their experimental determination.

Chemical Properties

| Property | Value | Source |

| CAS Number | 26585-57-9 | [1][2][3] |

| Molecular Formula | C₇H₉NO₆S₂ | [1][2] |

| Molecular Weight | 267.28 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Toluidine-2,5-disulfonic acid, 4-methylaniline-2,5-disulfonic acid |

Predicted Spectroscopic Data

While specific experimental data for this compound is not widely available, the following tables summarize the expected spectroscopic characteristics based on its functional groups and the analysis of analogous compounds.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Sulfonic Acid) | 3200-2500 (broad) | Characteristic of the strongly hydrogen-bonded hydroxyl group. |

| N-H Stretch (Amine) | 3500-3300 (two bands) | Symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H stretching vibrations. |

| C-H Stretch (Methyl) | 2975-2850 | Aliphatic C-H stretching of the methyl group. |

| S=O Stretch (Sulfonic Acid) | 1250-1120 and 1080-1010 | Strong, characteristic asymmetric and symmetric stretching vibrations.[4] |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring skeletal vibrations. |

| N-H Bend (Amine) | 1650-1580 | Bending vibration of the primary amine. |

| S-O Stretch (Sulfonic Acid) | 700-600 | S-O single bond stretching. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (position 3) | 7.5 - 7.8 | Singlet | 1H |

| Aromatic H (position 6) | 7.0 - 7.3 | Singlet | 1H |

| Amine (NH₂) | 4.5 - 6.0 (broad) | Singlet | 2H |

| Methyl (CH₃) | 2.2 - 2.5 | Singlet | 3H |

| Sulfonic Acid (SO₃H) | 10.0 - 13.0 (broad) | Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon(s) | Expected Chemical Shift (ppm) |

| C-NH₂ (position 2) | 145 - 155 |

| C-CH₃ (position 5) | 135 - 145 |

| C-SO₃H (positions 1 and 4) | 125 - 140 |

| Aromatic C-H (positions 3 and 6) | 115 - 130 |

| Methyl (CH₃) | 20 - 25 |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Ion |

| Electrospray (ESI+) | 268.0049 | [M+H]⁺ |

| Electrospray (ESI-) | 265.9903 | [M-H]⁻ |

| High Resolution (ESI-) | 265.9903 | [M-H]⁻ |

Note: Fragmentation patterns would show the loss of SO₃ (80 Da) and other characteristic fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard (e.g., TMS or a suitable internal standard for aqueous solutions) if required.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum, which will likely require a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference the chemical shifts.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS with ESI):

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer, or inject it into a liquid chromatograph coupled to the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire them. While experimental data remains to be published in accessible databases, the information presented here serves as a valuable resource for researchers and professionals in the synthesis, identification, and application of this compound. The provided protocols and workflow offer a systematic approach to ensure the quality and structural integrity of this compound in a laboratory setting.

References

An In-depth Technical Guide on 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 76015-36-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, specific biological activity, and established signaling pathways for 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 76015-36-6) is limited. This guide provides a summary of available data and presents generalized methodologies for the analysis of such a compound.

Introduction

This compound is a substituted aromatic sulfonic acid. Compounds of this class are often utilized as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. The presence of both amino and sulfonic acid functional groups on the benzene ring imparts specific chemical properties that make it a candidate for further chemical modifications. This document aims to consolidate the known information regarding this compound and provide a framework for its potential analysis and characterization.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the basic identifiers that have been confirmed.

| Property | Value | Source |

| CAS Number | 76015-36-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₉NO₆S₂ | Chemical Supplier Catalogs |

| Molecular Weight | 267.28 g/mol | Calculated |

| IUPAC Name | This compound |

Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, pKa, and spectral data (NMR, IR, UV-Vis, Mass Spectrometry) is required for a comprehensive profile of this compound.

Generalized Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following methodologies represent standard approaches for the characterization and quality control of a substituted aromatic sulfonic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method would be a primary technique for assessing the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 stationary phase is commonly used for the separation of polar aromatic compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable. The acidic nature of the sulfonic acid groups would necessitate a buffered mobile phase to ensure consistent ionization state and reproducible retention times.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Sample Preparation: The sample would be dissolved in the initial mobile phase composition or a compatible solvent.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent in which the compound is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Analysis:

-

¹H NMR: The chemical shifts, integration, and coupling patterns of the aromatic and methyl protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The number and chemical shifts of the carbon signals would verify the carbon skeleton of the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for polar molecules like sulfonic acids. Both positive and negative ion modes should be explored.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) would be measured to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the accurate mass, which can be used to confirm the elemental formula.

Potential Applications in Research and Drug Development

While no specific applications in drug development for this compound have been documented in the searched literature, its structural motifs suggest potential areas of exploration:

-

Building Block for Synthesis: The amino group can be readily diazotized and converted to a variety of other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

-

Scaffold for Library Synthesis: The benzene ring with its multiple functional groups could serve as a scaffold for the creation of a library of compounds for screening in various biological assays.

-

Dye and Probe Development: Aromatic sulfonic acids are often used in the development of fluorescent probes and biological stains due to their water solubility and spectroscopic properties.

Visualizations

General Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and quality control of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of a chemical compound.

Conclusion

This compound (CAS: 76015-36-6) is a chemical compound with potential as a synthetic intermediate. However, a comprehensive understanding of its properties and potential applications is currently hampered by the limited availability of detailed technical data in the public domain. The generalized experimental protocols and workflows presented in this guide provide a foundation for researchers to undertake a thorough characterization of this molecule. Further investigation is necessary to elucidate its physicochemical properties, biological activity, and potential utility in drug development and other scientific disciplines.

A Comprehensive Technical Overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid and Its Synonyms

This guide provides a detailed summary of the chemical compound 2-Amino-5-methylbenzene-1,4-disulfonic acid, including its various synonyms, chemical identifiers, and key properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

The most frequently encountered synonyms include:

-

p-Toluidine-2,5-disulfonic acid.

-

4-methylaniline-2,5-disulphonic acid.

-

4-methylaniline-2,5-disulfonic acid.

-

4-Amino-toluol-2,5-disulfonsaeure (German).

-

4-TOLUDINE-2,5-DISULFONIC ACID.

It is important to distinguish this compound from structurally similar molecules such as 2-Amino-5-methylbenzenesulfonic acid, which is a monosulfonated derivative.

Chemical and Physical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for experimental design, including dissolution, formulation, and analytical method development.

| Property | Value | Source |

| CAS Number | 121315-23-9 | [1][2][3][5] |

| 26585-57-9 | ||

| Molecular Formula | C₇H₉NO₆S₂ | [1][2] |

| Molecular Weight | 267.3 g/mol | [1] |

| InChI Key | YYRVBCBZQPTVEO-UHFFFAOYSA-N | [1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the research context. While this document does not provide exhaustive step-by-step procedures, it is recommended that researchers consult specialized chemical synthesis literature and analytical chemistry journals for validated methods. For instance, HPLC methods are commonly employed for the analysis of related sulfonic acid compounds, often utilizing a reverse-phase column with a mobile phase consisting of acetonitrile and water with a pH modifier like phosphoric or formic acid.[6][7][8]

Logical Relationships of Synonyms

The following diagram illustrates the synonymous relationship between the primary chemical name and its various identifiers. This visualization helps to clarify the nomenclature landscape for this compound.

References

- 1. 4-Aminotoluene-2,5-disulfonicacid | CAS: 121315-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 4-amino-toluene-2,5-disulphonic acid, CasNo.121315-23-9 BOC Sciences United States [bocscichem.lookchem.com]

- 3. 121315-23-9|4-Aminotoluene-2,5-disulfonicacid|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. o-Toluenesulfonic acid, 4-amino- | SIELC Technologies [sielc.com]

- 7. 2-Amino-5-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 8. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes a detailed summary of its chemical and physical properties, a thorough experimental protocol for its synthesis, and mandatory visualizations to illustrate its structure and synthesis workflow. Due to the limited availability of experimental spectroscopic and crystallographic data in the public domain, this guide focuses on the established synthesis and known properties, while highlighting areas for future research.

Molecular Structure and Chemical Properties

This compound, also known by its synonyms such as 4-methylaniline-2,5-disulfonic acid and p-Toluidine-2,5-disulfonic acid, is an aromatic sulfonic acid. The presence of an amino group and two sulfonic acid groups attached to a toluene backbone imparts specific chemical characteristics to the molecule, making it a subject of interest in various chemical syntheses.

Chemical Structure:

Caption: 2D structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₆S₂ | [1][2] |

| Molecular Weight | 267.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Decomposes above 300°C | [1] |

| Solubility in Water | Soluble | [1] |

| Density | Approx. 1.7 g/cm³ | [1] |

| CAS Number | 26585-57-9, 76015-36-6 | [3][4] |

Experimental Protocols

Synthesis of 4-methylaniline-2,5-disulfonic acid

The following protocol is adapted from a patented synthesis method. This process involves the sulfonation of 4-methylaniline (p-toluidine) using oleum in sulfuric acid.

Materials:

-

4-methylaniline (p-toluidine)

-

100% Sulfuric acid (H₂SO₄)

-

60-66% Oleum (H₂SO₄·SO₃)

-

Ice

Equipment:

-

Reaction vessel with stirring mechanism and temperature control

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 4-methylaniline in 1.5 to 3 moles of 100% sulfuric acid per mole of 4-methylaniline in a reaction vessel.

-

Sulfonation (Step 1): To this solution, slowly add enough 60-66% oleum to ensure that 2 to 3 moles of free SO₃ are present per mole of 4-methylaniline. The addition should be controlled to maintain the reaction temperature between 10°C and 80°C. This reaction is carried out for a period of 10 minutes to 3 hours.

-

Sulfonation (Step 2): After the initial reaction, the mixture is heated to a temperature range of 130°C to 160°C. The reaction is continued at this temperature for an additional 2.5 to 4 hours to introduce the second sulfonic acid group.

-

Isolation: The reaction mixture is then cooled and poured onto ice-water to precipitate the product.

-

Purification: The precipitated 4-methylaniline-2,5-disulfonic acid is collected by filtration and washed with cold water. The resulting product is reported to have a purity of greater than 97%.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Crystallographic Data

Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic (NMR, IR, Mass Spectrometry) or crystallographic data specifically for this compound. The available data predominantly pertains to the mono-sulfonated analogue, 2-Amino-5-methylbenzenesulfonic acid. This lack of data represents a significant gap in the characterization of this molecule and presents an opportunity for further research.

Biological Activity and Signaling Pathways

There is currently no available information in peer-reviewed scientific literature regarding the biological activity or involvement in any signaling pathways of this compound. Its potential applications in drug development remain unexplored.

Conclusion

This compound is a well-defined chemical entity with a documented synthesis protocol. However, a comprehensive understanding of its molecular properties is hampered by the lack of publicly available experimental spectroscopic and crystallographic data. Furthermore, its biological activities and potential for therapeutic applications are yet to be investigated. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the need for further research to fully characterize this compound and explore its potential in various scientific and industrial applications.

References

Solubility of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methylbenzene-1,4-disulfonic acid. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on the predicted solubility based on the compound's molecular structure and offers detailed experimental protocols for its determination.

Introduction to this compound

This compound is an aromatic organic compound containing an amino group, a methyl group, and two sulfonic acid groups attached to a benzene ring. The presence of both acidic (sulfonic acid) and basic (amino) functional groups, along with the aromatic backbone, imparts unique physicochemical properties to the molecule, significantly influencing its solubility in various solvent systems. Understanding its solubility is crucial for applications in chemical synthesis, purification, formulation, and drug development, as it governs reaction kinetics, bioavailability, and ease of handling.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features highly polar sulfonic acid groups (-SO₃H) and an amino group (-NH₂), which can engage in strong hydrogen bonding and ion-dipole interactions.

-

Polar Solvents: Due to the two highly polar sulfonic acid groups and the amino group, the compound is expected to have a higher affinity for polar solvents. Sulfonic acids are generally soluble in water and other polar organic solvents.[1] The presence of multiple polar functional groups suggests that it would be more soluble in polar protic solvents (like water, methanol, ethanol) and polar aprotic solvents (like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)) compared to nonpolar solvents.

-

Nonpolar Solvents: Conversely, the compound is predicted to have very low solubility in nonpolar organic solvents such as hexane, toluene, and diethyl ether. The energy required to break the strong intermolecular hydrogen bonds and ionic interactions between the molecules of the sulfonic acid would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Sparingly Soluble |

| Dichloromethane | Nonpolar | Insoluble |

| Toluene | Nonpolar | Insoluble |

| Hexane | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. The shake-flask method is a commonly accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle for a short period.

-

To separate the undissolved solid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

Calculate the solubility using the concentration obtained from the analysis and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid compound.

References

A Technical Guide to the Thermal Stability of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the thermal stability of sulfonic acid derivatives of aminotoluenes, with a specific focus on available data for compounds structurally related to 2-Amino-5-methylbenzene-1,4-disulfonic acid. Due to a lack of specific experimental data for this compound in the public domain, this document leverages information on the analogous monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid, to provide insights into its likely thermal properties. This guide also outlines a general experimental protocol for assessing thermal stability using Thermogravimetric Analysis (TGA).

Introduction

This compound is an aromatic organic compound containing amine and sulfonic acid functional groups. The thermal stability of such compounds is a critical parameter in pharmaceutical development and manufacturing, as it dictates storage conditions, handling procedures, and potential degradation pathways. Understanding the temperature at which a compound begins to decompose is essential for ensuring its purity, efficacy, and safety.

Thermal Stability Data

Table 1: Thermal Properties of 2-Amino-5-methylbenzenesulfonic acid

| Property | Value | Source |

| Melting Point | > 300 °C / 572 °F | [1] |

| Decomposition Temperature | No specific data available; however, the compound is noted to be stable under normal conditions. | [2] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides. | [2] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The following is a generalized protocol for assessing the thermal stability of a solid organic compound like this compound.

Objective: To determine the onset temperature of decomposition for the test compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air (for desired atmosphere)

-

Analytical balance

-

Sample pans (e.g., aluminum, platinum)

-

Test compound (this compound)

Procedure:

-

Sample Preparation:

-

Ensure the test compound is in a dry, powdered form.

-

Weigh a small amount of the sample (typically 5-10 mg) directly into a tared TGA sample pan. Record the exact weight.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) to remove any atmospheric contaminants.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).

-

-

Data Collection:

-

Record the sample weight as a function of temperature throughout the experiment.

-

The TGA instrument will generate a thermogram, which is a plot of mass versus temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the thermogram. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss curve.

-

Note the temperature at which significant weight loss begins and the percentage of weight lost at different temperature intervals.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal stability of a compound using Thermogravimetric Analysis.

References

Purity Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This compound, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, requires stringent purity control to ensure the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols, presents data in a structured format, and includes workflow diagrams for clarity.

Introduction

This compound is a sulfonated aromatic amine. Its purity is critical as the presence of impurities can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic components in the final product. Common impurities may arise from the starting materials, side reactions during synthesis (such as the formation of isomers), or degradation products.

Potential impurities in this compound can include:

-

Starting Materials: Unreacted p-toluidine and residual sulfuric acid or oleum.

-

Isomeric Impurities: Positional isomers such as 4-methylaniline-2,5-disulfonic acid, which can be formed during the sulfonation process.

-

By-products: Compounds formed through side reactions, the nature of which depends on the specific synthetic route employed.

Accurate and robust analytical methods are therefore essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile technique for this purpose.

Analytical Methodologies

The primary technique for the purity analysis of this compound is High-Performance Liquid Chromatography (HPLC). Due to the polar and ionic nature of the analyte and its potential impurities, several HPLC modes can be employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the analysis of a broad range of compounds. For highly polar compounds like sulfonic acids, modifications to the standard RP-HPLC method are often necessary to achieve adequate retention and separation.

Experimental Protocol: RP-HPLC Method for Purity Determination

-

Objective: To separate and quantify this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC)

Ion-pair chromatography is a variation of reversed-phase chromatography that is particularly useful for the separation of ionic and highly polar compounds. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, which can then be retained and separated on a non-polar stationary phase.

Experimental Protocol: Ion-Pair HPLC Method for Enhanced Separation

-

Objective: To improve the retention and resolution of this compound and its ionic impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 5 mM Tetrabutylammonium phosphate in 10 mM ammonium acetate buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 50% B over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in the mobile phase A.

-

Filter through a 0.45 µm syringe filter prior to injection.

-

-

Quantification: Purity is determined by the area percent method.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the purity analysis of a typical batch of this compound using the described HPLC methods.

Table 1: RP-HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 15,234 | 0.3 | p-Toluidine (Starting Material) |

| 2 | 8.9 | 4,987,654 | 99.1 | This compound |

| 3 | 10.2 | 25,123 | 0.5 | Isomeric Impurity |

| 4 | 12.5 | 5,045 | 0.1 | Unknown Impurity |

| Total | 5,033,056 | 100.0 |

Table 2: Ion-Pair HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 5.2 | 14,890 | 0.3 | p-Toluidine (Starting Material) |

| 2 | 14.7 | 4,992,543 | 99.0 | This compound |

| 3 | 16.8 | 30,210 | 0.6 | Isomeric Impurity |

| 4 | 19.1 | 5,098 | 0.1 | Unknown Impurity |

| Total | 5,042,741 | 100.0 |

Visualization of Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: General workflow for the purity analysis of this compound.

Caption: Logical relationship between the compound, its impurities, and analytical techniques.

An In-Depth Technical Guide to the Isomers of 2-Amino-5-methylbenzene-1,4-disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid and its structural isomers. Due to the limited availability of detailed experimental data in the public domain for these specific compounds, this document focuses on presenting the known isomers, their fundamental properties where available, and outlines general methodologies for their synthesis and characterization. This guide serves as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further investigation is required.

Introduction

This compound is an aromatic organic compound containing an amino group, a methyl group, and two sulfonic acid groups attached to a benzene ring. The specific arrangement of these functional groups gives rise to a number of structural isomers, each with potentially unique physicochemical properties and biological activities. Aromatic sulfonic acids are a class of compounds with diverse applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. While some aromatic sulfonic acids are known to possess biological activity, specific data for the isomers of aminotoluene disulfonic acid is not widely reported.

This guide aims to consolidate the available information on these isomers and provide a framework for their further study.

Identified Isomers of Aminotoluene Disulfonic Acid

Based on a systematic review of chemical databases, the following isomers of aminotoluene disulfonic acid have been identified. The parent compound of interest is this compound.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 76015-36-6 | C₇H₉NO₆S₂ | 267.28 |

| 4-Amino-5-methylbenzene-1,2-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 3-Amino-5-methylbenzene-1,2-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 2-Amino-6-methylbenzene-1,4-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 3-Amino-6-methylbenzene-1,4-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 4-Amino-2-methylbenzene-1,5-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 2-Amino-4-methylbenzene-1,5-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 4-Amino-3-methylbenzene-1,5-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 2-Amino-3-methylbenzene-1,5-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

| 3-Amino-4-methylbenzene-1,5-disulfonic acid | Not available | C₇H₉NO₆S₂ | 267.28 |

Note: The availability of CAS numbers is limited, indicating a lack of extensive characterization and registration for many of these isomers.

Physicochemical Properties

Quantitative physicochemical data for this compound and its isomers are largely unavailable in peer-reviewed literature and chemical databases. The properties of the related monosulfonated compound, 2-Amino-5-methylbenzenesulfonic acid, are better characterized and are presented here for comparative context.

Table 2: Physicochemical Properties of 2-Amino-5-methylbenzenesulfonic acid (CAS: 88-44-8)

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [1] |

| Molecular Weight ( g/mol ) | 187.22 | [1] |

| Melting Point (°C) | 300 (decomposes) | [2] |

| Solubility in Water (g/L) | 32 (at 19 °C) | [2] |

| Density (g/cm³) | 1.431 | [2] |

It is anticipated that the disulfonic acid isomers will exhibit higher water solubility and acidity compared to their monosulfonated counterparts due to the presence of the additional sulfonic acid group. However, experimental verification is required.

Experimental Protocols

General Synthetic Approach: Sulfonation of 2-Amino-5-methylbenzenesulfonic Acid

A plausible synthetic route to this compound is the further sulfonation of 2-Amino-5-methylbenzenesulfonic acid.

Reaction:

2-Amino-5-methylbenzenesulfonic acid + SO₃/H₂SO₄ → this compound

General Protocol Outline:

-

Reactant Preparation: Dissolve 2-Amino-5-methylbenzenesulfonic acid in a suitable solvent, such as a non-reactive chlorinated hydrocarbon.

-

Sulfonating Agent: Use a strong sulfonating agent, such as oleum (fuming sulfuric acid) or chlorosulfonic acid. The choice of agent and reaction conditions will influence the position of the second sulfonic acid group.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature. The temperature and reaction time need to be carefully controlled to achieve the desired disulfonation and to minimize side reactions.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled and quenched, often by pouring it onto ice. The product can then be isolated by filtration or salting out, followed by recrystallization for purification.

-

Characterization: The structure of the synthesized isomer must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: The amino group is an activating group and directs ortho- and para- to itself. The sulfonic acid group is a deactivating group and directs meta- to itself. The methyl group is a weakly activating group, directing ortho- and para-. The final substitution pattern will be a result of the combined directing effects of these groups.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound or its isomers.

In general, aromatic sulfonic acids are a diverse class of compounds. Some have been investigated for a range of biological activities, while others are primarily used as chemical intermediates. The introduction of a sulfonic acid group can significantly alter the pharmacokinetic properties of a molecule, often increasing its water solubility and facilitating its excretion.

For any of the isomers of aminotoluene disulfonic acid to be considered for drug development, a comprehensive screening process would be necessary to determine their biological targets and mechanisms of action.

Methodological Workflow for Isomer Characterization

Given the lack of detailed information, a logical workflow for a researcher investigating these isomers is presented below. This diagram outlines the necessary steps from synthesis to the evaluation of biological activity.

Caption: A logical workflow for the synthesis, characterization, and biological evaluation of novel isomers.

Conclusion

This technical guide has synthesized the currently available information on this compound and its isomers. It is evident that while the existence of these isomers can be postulated, there is a significant lack of empirical data regarding their specific properties, synthesis, and biological functions. The information provided herein serves as a starting point for researchers and professionals in the field. Further experimental work is crucial to fully characterize these compounds and to explore their potential applications in drug development and other areas of chemical science. The presented methodological workflow provides a roadmap for such future investigations.

References

Technical Guide on 2-Amino-5-methylbenzene-1,4-disulfonic Acid: Safety and Handling

Disclaimer: A comprehensive Safety Data Sheet (SDS) containing detailed quantitative safety and handling information for 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS Numbers: 76015-36-6 and 26585-57-9) was not available in the public domain at the time of this search. The information presented herein is limited and should be supplemented with a manufacturer-provided SDS before any handling or use of this chemical. It is critical to distinguish this compound from structurally different, yet similarly named, chemicals such as 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), as their safety profiles may differ significantly.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 26585-57-9, 76015-36-6 |

| Molecular Formula | C₇H₉NO₆S₂ |

Hazard Identification and Precautionary Measures

Due to the absence of a specific Safety Data Sheet, a definitive hazard classification according to GHS/CLP is not possible. However, based on the functional groups present (sulfonic acids, aromatic amine), it is prudent to handle this compound with care, assuming it may possess corrosive and irritant properties. The following general precautions are advised until a complete SDS is available.

General Precautionary Statements:

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands and any exposed skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: General Handling Procedures

The following are general best-practice protocols for handling chemical solids in a laboratory setting. These should be adapted based on the specific hazards identified in a manufacturer-provided SDS.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat and impervious gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: If handling as a powder where dust may be generated, a NIOSH-approved respirator is recommended.

3.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

3.3. Handling and Storage

-

Avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Logical Workflow for Chemical Spill Response

The following diagram outlines a general workflow for responding to a chemical spill. This is a logical relationship diagram and should be treated as a general guideline. Specific procedures will depend on the nature and scale of the spill, as detailed in the substance-specific SDS.

Caption: General workflow for responding to a chemical spill.

Note: This guide is not a substitute for a comprehensive Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to obtain the SDS from the chemical supplier before commencing any work with this compound. The lack of available public data necessitates a cautious and conservative approach to handling this compound.

In-Depth Technical Guide: 2-Amino-5-methylbenzene-1,4-disulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzene-1,4-disulfonic acid, identified by the CAS number 26585-57-9 , is a specialized aromatic organic compound.[1][2][3][4][5] Structurally, it is a derivative of toluene (methylbenzene) featuring an amine group and two sulfonic acid groups attached to the benzene ring. While information regarding its direct application in drug development and biological signaling pathways is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry. Sulfonic acid groups can improve water solubility and introduce acidic character, while the aminotoluene core can be a scaffold for further chemical modifications. This guide provides a summary of the available technical information on its commercial suppliers and general analytical approaches.

Commercial Supplier Data

Identifying commercial suppliers for this compound can be challenging due to its niche status. However, several chemical suppliers list this compound in their catalogs, often with limited technical specifications. The following table summarizes the available data from a selection of suppliers. Researchers are advised to contact these suppliers directly to obtain detailed certificates of analysis and confirm current availability.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Catalog Number |

| Appchem | 26585-57-9 | C7H9NO6S2 | 267.28 | Not Specified | AJ31685 |

| Arctom | 26585-57-9 | Not Specified | Not Specified | Not Specified | KOR-VS-13129 |

| Sigma-Aldrich (via Enamine) | 26585-57-9 | Not Specified | Not Specified | Not Specified | ENA444723406 |

| Unnamed Supplier (via lookchem.com) | 26585-57-9 | Not Specified | Not Specified | 95% | Not Specified |

Note: The data presented is based on publicly accessible catalog information and may not be exhaustive. Purity and other specifications should be confirmed with the supplier.

Physicochemical Properties

Based on its structure and available data for related compounds, the following properties can be anticipated:

-

Appearance: Likely a solid, crystalline powder.

-

Solubility: The presence of two sulfonic acid groups suggests good solubility in water and polar organic solvents.

-

Acidity: The sulfonic acid groups are strongly acidic.

Experimental Protocols

General Synthesis Approach: Sulfonation

The synthesis of this compound would likely involve the sulfonation of an aminotoluene precursor. A plausible, though unverified, pathway could be the di-sulfonation of 2-amino-5-methylbenzenesulfonic acid. This type of reaction typically involves reacting the substrate with a strong sulfonating agent, such as oleum (fuming sulfuric acid), under controlled temperature conditions.

A logical workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the synthesis and purification of an aromatic sulfonic acid.

General Analytical Approach: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), likely with UV detection. Given its polar nature, a reverse-phase HPLC method would be appropriate.

A hypothetical HPLC method could be as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

-

Detection: UV spectrophotometer, monitoring at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

The following diagram illustrates a typical analytical workflow.

Caption: A standard workflow for the analysis of a chemical compound using HPLC.

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the use of this compound in biological systems, signaling pathway studies, or as a key intermediate in drug discovery programs. The primary application context for structurally similar aminobenzenesulfonic acids is as intermediates in the synthesis of azo dyes and pigments.[6] For instance, the related monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), is used in the manufacturing of various red and violet dyes.[6]

Given this, the utility of this compound for the target audience of life science researchers may be as a starting material for the synthesis of novel compounds. Its functional groups (an amine for amide or sulfonamide formation, and sulfonic acids for potential salt formation or as polar contacts in protein-ligand interactions) offer handles for chemical elaboration.

Conclusion

This compound is a commercially available, albeit niche, chemical intermediate. While detailed technical data and established experimental protocols are scarce in the public domain, this guide provides a starting point for sourcing the material and applying general chemical principles for its synthesis and analysis. Its potential for application in drug discovery and development remains largely unexplored, presenting an opportunity for researchers to investigate its properties and derivatize it into novel molecular entities. It is strongly recommended that researchers obtain a certificate of analysis from any commercial supplier and perform their own analytical validation before use.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | 26585-57-9 [sigmaaldrich.com]

- 3. 2-AMINO-5-METHYL-1,4-BENZENEDISULFONIC ACID26585-57-9,Purity95%_Sajjan India Pvt. Ltd. [molbase.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. 2-Amino-5-methylbenzenesulfonic acid [dyestuffintermediates.com]

Unveiling the Past: A Technical Guide to the Historical Context of 2-Amino-5-methylbenzene-1,4-disulfonic Acid's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical context surrounding the discovery and early synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. While the precise moment of its first synthesis is not prominently documented in readily available historical records, its structural relationship to key intermediates in the burgeoning dye industry of the early 20th century allows for a well-supported reconstruction of its likely discovery and synthesis.

The development of sulfonated aromatic amines was a critical area of research in the late 19th and early 20th centuries, driven by the demand for new and improved synthetic dyes. The introduction of sulfonic acid groups into aromatic compounds conferred water solubility, a crucial property for textile dyeing.

Key to understanding the historical context of this compound is the work on the disulfonation of aniline and its derivatives. A pivotal development in this area was the method for producing aniline-2,5-disulfonic acid, detailed in a 1927 patent by I. G. Farbenindustrie Akt.-Ges.[1][2]. This established a clear and reproducible method for introducing two sulfonic acid groups onto an aniline ring structure. Given that p-toluidine (4-methylaniline) was a common starting material in dye synthesis, it is highly probable that the same principles of disulfonation were applied to it around the same period, leading to the synthesis of this compound.

Physicochemical and Quantitative Data

Historical records providing detailed quantitative data for this compound from the early 20th century are scarce. However, based on modern data and the known properties of similar compounds from that era, the following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₆S₂ | Modern Spectroscopic Data |

| Molecular Weight | 267.28 g/mol | Calculated |

| Appearance (predicted) | Crystalline solid | Inferred from related compounds |